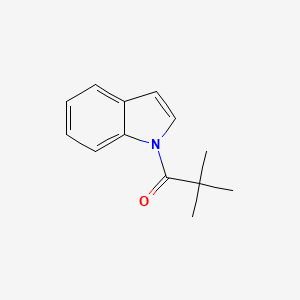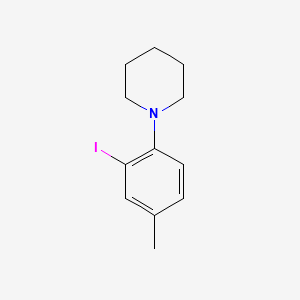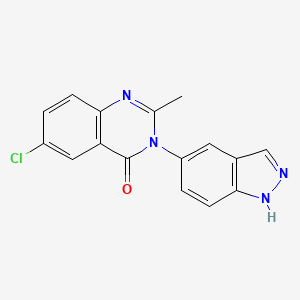
1-(4-Hexylphenyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hexylphenyl)pyridin-4(1H)-one is an organic compound that features a pyridinone core substituted with a hexylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hexylphenyl)pyridin-4(1H)-one typically involves the reaction of 4-hexylbenzaldehyde with 4-pyridone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hexylphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The hexylphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted phenylpyridinones.
Aplicaciones Científicas De Investigación
1-(4-Hexylphenyl)pyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-(4-Hexylphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hexylphenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyridinone core can form hydrogen bonds and other interactions with active sites, modulating the activity of enzymes or receptors.
Comparación Con Compuestos Similares
1-(4-Butylphenyl)pyridin-4(1H)-one: Similar structure but with a butyl group instead of a hexyl group.
1-(4-Octylphenyl)pyridin-4(1H)-one: Similar structure but with an octyl group instead of a hexyl group.
1-(4-Methylphenyl)pyridin-4(1H)-one: Similar structure but with a methyl group instead of a hexyl group.
Uniqueness: 1-(4-Hexylphenyl)pyridin-4(1H)-one is unique due to its specific hexyl substitution, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This makes it particularly useful in applications where these properties are critical, such as in the development of liquid crystals and organic semiconductors.
Propiedades
Número CAS |
821789-61-1 |
|---|---|
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
1-(4-hexylphenyl)pyridin-4-one |
InChI |
InChI=1S/C17H21NO/c1-2-3-4-5-6-15-7-9-16(10-8-15)18-13-11-17(19)12-14-18/h7-14H,2-6H2,1H3 |
Clave InChI |
VHEYTHGAWFUGPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)N2C=CC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)

![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)
![4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12531543.png)

![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)
![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
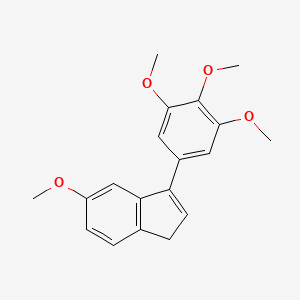
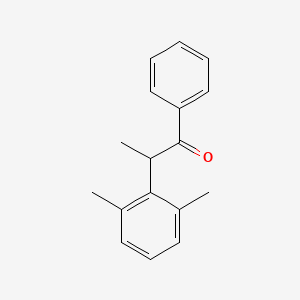
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
